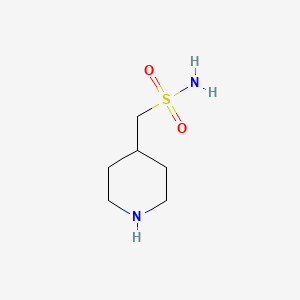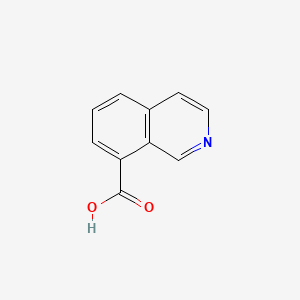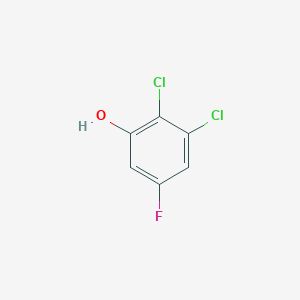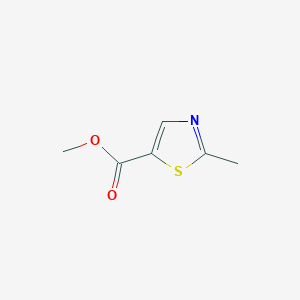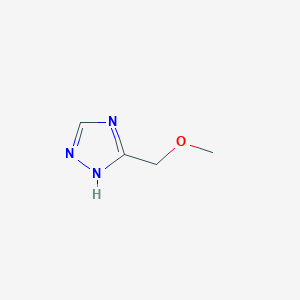
5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
概要
説明
5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, commonly referred to as this compound, is an important organic compound used in a variety of scientific applications. This compound is a difluoromethylated thiadiazole, which is a heterocyclic compound containing five-membered rings with two nitrogen atoms. This compound is widely used in medicinal chemistry, organic synthesis, and as a reagent in laboratory experiments. It is also used in the synthesis of various pharmaceuticals, pesticides, and agrochemicals.
科学的研究の応用
Chemical Synthesis and Structural Analysis
5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine and its derivatives have been widely researched in the field of chemical synthesis. Studies have focused on synthesizing and characterizing various derivatives, analyzing their structures through spectroscopic and X-ray methods, and exploring their stability and reactivity. For example, Dani et al. (2013) synthesized new compounds related to 1,3,4-thiadiazol-2-amine, characterizing them using elemental analyses, IR, NMR, and single-crystal X-ray data, and assessed their stability through HOMO and LUMO energy evaluations (Dani et al., 2013).
Ultrasound-assisted Synthesis
Erdogan (2018) proposed efficient methods for the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives using ultrasound, which improved reaction efficiency compared to conventional methods. This study highlighted the potential of ultrasound in enhancing the synthesis process of such compounds (Erdogan, 2018).
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
El-Emam et al. (2020) conducted a quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines using crystallographic and QTAIM analysis. This study provided insights into the molecular interactions and structural stability of these compounds (El-Emam et al., 2020).
Coordination Chemistry and Organometallic Materials
Research by Ardan et al. (2017) explored the coordination behavior of 1,3,4-thiadiazole derivatives with transition metal ions, leading to the synthesis of new crystalline copper(I) π-complexes. These studies are significant for understanding the applications of thiadiazoles in materials chemistry and organometallic synthesis (Ardan et al., 2017).
Fluorescence Studies for Biological Applications
Matwijczuk et al. (2018) conducted spectroscopic and theoretical studies on compounds including 1,3,4-thiadiazole derivatives, focusing on their fluorescence effects in different solvents. Such studies are crucial for understanding the potential bio-active properties of these compounds, which can be applied in biological and medicinal research (Matwijczuk et al., 2018).
Green Chemistry Approaches
Sarchahi and Esmaeili (2021) reported a catalyst and solvent-free synthesis of imidazothiadiazole derivatives, highlighting the shift towards more environmentally sustainable methods in chemical synthesis. This approach emphasizes the growing importance of green chemistry in the synthesis of complex organic compounds (Sarchahi & Esmaeili, 2021).
Corrosion Inhibition Studies
Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives, including 1,3,4-thiadiazol-2-amine, to evaluate their performances as corrosion inhibitors for iron. This research is significant in industrial applications, particularly in materials science and engineering (Kaya et al., 2016).
Solid-Phase Synthesis
Yang et al. (2016) developed a method for solid-phase synthesis of 1,3,4-thiadiazole derivatives, emphasizing the potential of this approach in the efficient production of a wide range of compounds. This method is particularly relevant for pharmaceutical research and drug development (Yang et al., 2016).
作用機序
Target of Action
It’s worth noting that similar compounds, such as fluorouracil, have been known to target thymidylate synthase, an enzyme crucial for dna synthesis .
Mode of Action
A related compound, fluorouracil, is known to interfere with dna synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid . In the case of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, it’s suggested that the difluoromethyl radical adds to a complex, which then undergoes reductive elimination to release the difluoromethylarene .
Biochemical Pathways
Similar compounds like fluorouracil are known to disrupt dna synthesis and repair, leading to lethal dna damage .
Result of Action
Similar compounds like fluorouracil are known to cause cell death due to their disruptive effects on dna synthesis and repair .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histone deacetylase 6 (HDAC6), a key enzyme involved in the regulation of gene expression and protein function . The nature of these interactions often involves inhibition of enzyme activity, which can lead to alterations in cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis and inhibit cell proliferation in certain cancer cell lines . Additionally, it can alter the expression levels of key genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with HDAC6 involves binding to the enzyme’s active site, thereby inhibiting its deacetylase activity . This inhibition can result in changes in gene expression and protein function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to maintain its stability under controlled conditions, with minimal degradation . Long-term studies have shown that it can have sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it has been shown to affect the citrate cycle and amino acid metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with solute carrier (SLC) family transporters, which facilitate its uptake and distribution within cells . These interactions can influence its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the nucleus and cytoplasm . This localization is often directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell.
特性
IUPAC Name |
5-(difluoromethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2N3S/c4-1(5)2-7-8-3(6)9-2/h1H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGMELMIAOKZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618426 | |
| Record name | 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25306-15-4 | |
| Record name | 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



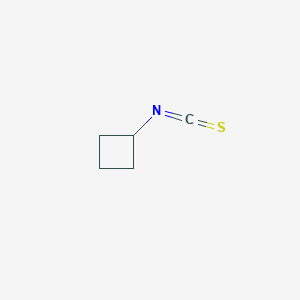
![Thieno[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1321774.png)
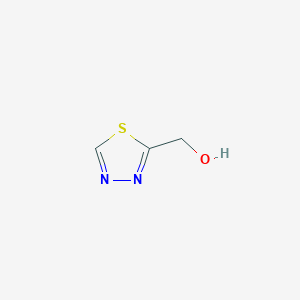
![1-[4-(Trifluoromethyl)phenoxy]propan-2-one](/img/structure/B1321785.png)
